Senexin B

Description

SENEXIN B is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

Structure

3D Structure

Properties

IUPAC Name |

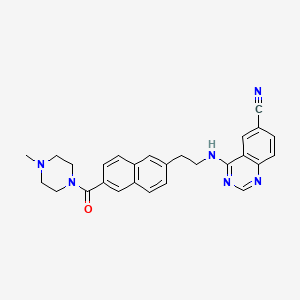

4-[2-[6-(4-methylpiperazine-1-carbonyl)naphthalen-2-yl]ethylamino]quinazoline-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N6O/c1-32-10-12-33(13-11-32)27(34)23-6-5-21-14-19(2-4-22(21)16-23)8-9-29-26-24-15-20(17-28)3-7-25(24)30-18-31-26/h2-7,14-16,18H,8-13H2,1H3,(H,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNADJTWHOAMTLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=CC3=C(C=C2)C=C(C=C3)CCNC4=NC=NC5=C4C=C(C=C5)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1449228-40-3 | |

| Record name | Senexin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1449228403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SENEXIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2X758P2BZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Senexin B: A Technical Guide to a Selective CDK8/19 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Senexin B, also known as SNX2-1-165 or BCD-115, is a potent, selective, and orally bioavailable small-molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its closely related paralog, CDK19.[1][2] These kinases are key components of the Mediator complex, a multiprotein assembly that plays a crucial role in regulating gene transcription by RNA Polymerase II.[3][4] Unlike other CDKs involved in cell cycle progression, CDK8 and CDK19 are transcriptional regulators that act as cofactors for numerous signal transduction pathways implicated in cancer and other diseases.[3][4][5]

Developed as an optimized derivative of the earlier compound Senexin A, this compound exhibits greater potency and selectivity.[3][6] Its ability to modulate oncogenic signaling pathways has positioned it as a significant tool for cancer research and a promising therapeutic candidate, becoming the first selective CDK8/19 inhibitor to advance to clinical trials.[3] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols.

Physicochemical Properties

This compound is a quinazoline-based compound with high water solubility, a key property for its bioavailability.[2][7]

| Property | Value | Reference |

| Synonyms | SNX2-1-165, BCD-115 | [1][2] |

| Molecular Formula | C27H26N6O | [5] |

| Molecular Weight | 450.54 g/mol | [1][5] |

| CAS Number | 1449228-40-3 | [5][7] |

| Solubility | Water: 50 mM; DMSO: 11 mg/mL (24.41 mM) | [1][7] |

Mechanism of Action

CDK8 and CDK19 function as the enzymatic core of the Mediator's kinase module. This module reversibly associates with the core Mediator complex to influence transcription.[4] By phosphorylating transcription factors and components of the transcription machinery, such as the C-terminal domain of RNA Polymerase II, CDK8/19 act as signal-dependent co-activators of specific gene expression programs.[3][8] These pathways include those driven by STATs, NF-κB, Estrogen Receptor (ER), HIF1α, and Wnt/β-catenin.[3][9]

This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of CDK8 and CDK19 and blocking their enzymatic activity.[7] This inhibition prevents the downstream phosphorylation events necessary for the activation of specific gene transcription, thereby suppressing oncogenic signaling.[5] A key feature of this inhibition is its context specificity; it primarily affects the de novo induction of genes in response to a signal, rather than suppressing basal gene expression.[8][10]

Quantitative In Vitro and In Vivo Data

This compound has been extensively characterized in both biochemical and cellular assays, demonstrating high potency and selectivity for CDK8/19.

Table 2: In Vitro Inhibitory Activity of this compound

| Assay Type | Target | Value | Reference |

| Binding Affinity (Kd) | CDK8 | 140 nM | [1][2] |

| CDK19 | 80 nM | [1][2] | |

| Biochemical IC50 | CDK8/19 | 24-50 nM | [7] |

| Cell-based IC50 | NF-κB Reporter Assay | ~7-11 nM | [11] |

| PSA Inhibition (C4-2 cells) | Varies by inhibitor | [12] |

Table 3: Summary of this compound In Vivo Efficacy

| Cancer Model | Dosing Regimen | Key Findings | Synergy | Reference |

| Triple-Negative Breast Cancer (TNBC) | 40 mg/kg (i.p.) | Significantly slowed tumor growth; chemopreventive effect observed with pretreatment. | Doxorubicin | [2][7] |

| ER-Positive Breast Cancer | Not specified | Suppressed tumor growth and prevented the development of estrogen independence. | Fulvestrant | [13] |

| Colon Cancer Metastasis (CT26) | Not specified | Suppressed metastatic growth in the liver. | - | [2] |

| HER2+ Breast Cancer (HCC1954) | Not specified | Potentiated the effect of HER2-targeting drugs and suppressed tumor growth. | Lapatinib | [14] |

Key Biological Effects and Applications

Regulation of Transcription Factors

This compound's primary therapeutic potential stems from its ability to inhibit the transcriptional programs co-opted by cancer cells.

-

NF-κB Pathway : In many cell lines, this compound inhibits the TNFα-induced expression of NF-κB target genes, such as the cytokines CXCL1, CXCL2, and IL8.[10][15] This effect can suppress the pro-tumorigenic inflammatory environment.[2]

-

STAT Pathway : this compound has been shown to decrease both basal and IFNγ-induced phosphorylation of STAT1 at the Serine 727 (S727) residue in a kinase-dependent manner.[16] This phosphorylation is crucial for the full transcriptional activity of STAT1.

-

Estrogen Receptor (ER) Pathway : In ER-positive breast cancer cells, this compound attenuates the estrogen-induced transcription of ER-responsive genes like GREB1 and TFF1.[13] It achieves this by decreasing RNA Polymerase II phosphorylation, thereby inhibiting transcriptional elongation.[13]

Synergistic Therapeutic Combinations

A significant application of this compound is its use in combination therapies to enhance the efficacy of existing treatments and overcome drug resistance.

-

With Chemotherapy : this compound potentiates the tumor-suppressive effect of doxorubicin in TNBC xenografts.[2]

-

With Hormone Therapy : It shows strong synergy with the ER antagonist fulvestrant in ER-positive breast cancer models.[6][13]

-

With Targeted Therapy : In HER2-positive breast cancer, this compound acts synergistically with lapatinib and trastuzumab, overcoming and preventing resistance to these agents.[14]

Experimental Protocols and Workflows

The following are generalized protocols for key experiments used to characterize CDK8/19 inhibitors like this compound. Researchers should optimize conditions for their specific systems.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol measures the amount of ADP produced by the kinase reaction, which correlates with enzyme activity.

-

Reagent Preparation : Prepare 1x Kinase Assay Buffer. Prepare a master mix containing the buffer, 500 µM ATP, and a suitable CDK substrate peptide.

-

Inhibitor Preparation : Create serial dilutions of this compound in the appropriate solvent (e.g., DMSO), then dilute further in 1x Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.[17]

-

Reaction Setup : In a 96-well plate, add 2.5 µL of diluted this compound or vehicle control ("Positive Control") to designated wells. Add 12.5 µL of the master mix to all wells.

-

Initiate Reaction : Add 10 µL of diluted recombinant CDK8/Cyclin C or CDK19/Cyclin C enzyme (e.g., 15 ng/µl) to the inhibitor and positive control wells. Add 10 µL of 1x Kinase Assay Buffer to "Blank" wells.[17]

-

Incubation : Incubate the plate at 30°C for 45 minutes.

-

Detection :

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete remaining ATP. Incubate at room temperature for 45 minutes.

-

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP. Incubate at room temperature for 45 minutes.

-

-

Readout : Measure luminescence using a microplate reader. Calculate percent inhibition relative to the positive and blank controls to determine IC50 values.

Protocol 2: Western Blotting for STAT1 S727 Phosphorylation

This protocol assesses the effect of this compound on a direct downstream target of CDK8/19 in a cellular context.

-

Cell Culture and Treatment : Plate cells (e.g., HEK293, NK92MI) and allow them to adhere or stabilize. Treat cells with various concentrations of this compound for a specified duration (e.g., 1-6 hours).[16][18]

-

Stimulation : To measure effects on induced phosphorylation, add a stimulus such as IFNγ (e.g., 100 U/mL) for the final 1 hour of incubation.[16][18]

-

Cell Lysis : Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer : Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting :

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C: anti-phospho-STAT1 (S727) and anti-total-STAT1. Use an antibody for a housekeeping protein (e.g., GAPDH) for loading control.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection : Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Image the blot using a digital imager or film. Densitometry is used to quantify the ratio of phosphorylated to total STAT1.

Protocol 3: In Vivo Tumor Xenograft Study

This protocol provides a framework for evaluating the anti-tumor efficacy of this compound in a mouse model.

-

Cell Line and Animal Model : Select a relevant human cancer cell line (e.g., MDA-MB-468 TNBC) and an appropriate immunodeficient mouse model (e.g., SCID or NSG mice).[7]

-

Tumor Implantation : Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of each mouse.

-

Tumor Growth and Randomization : Monitor tumor growth using calipers. Once tumors reach a specified volume (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle Control, this compound, Comparator Drug, Combination).

-

Drug Administration :

-

Monitoring :

-

Measure tumor volume 2-3 times per week.

-

Monitor mouse body weight and overall health as indicators of toxicity.

-

-

Endpoint and Analysis : Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowed size. Euthanize the mice, excise the tumors, and measure their final weight. Analyze the data for statistically significant differences in tumor growth inhibition between groups.

Conclusion

This compound is a highly selective and potent inhibitor of the transcriptional kinases CDK8 and CDK19. Through its ATP-competitive mechanism, it effectively suppresses signal-induced gene expression programs that are critical for cancer cell proliferation, survival, and metastasis. Extensive preclinical data have demonstrated its efficacy as a single agent and in combination with other anti-cancer therapies across a range of tumor types. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers investigating the role of the Mediator complex in disease and for professionals involved in the development of novel targeted cancer therapies. The advancement of this compound into clinical trials underscores its potential as a valuable addition to the oncology armamentarium.[3]

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Molecular and in vivo Functions of the CDK8 and CDK19 Kinase Modules [frontiersin.org]

- 5. This compound | C27H26N6O | CID 71661259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. file.glpbio.com [file.glpbio.com]

- 7. This compound | CAS:1449228-40-3 | CDK8/CDK19 inhibitor, highly potent, selective and orally available | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. academic.oup.com [academic.oup.com]

- 9. CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CDK8/19 Mediator kinases potentiate induction of transcription by NFκB - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. biorxiv.org [biorxiv.org]

- 13. oncotarget.com [oncotarget.com]

- 14. pnas.org [pnas.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]

Senexin B: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Research Use Only. Not for human or veterinary use.

Abstract

Senexin B, also known as SNX2-1-165 or BCD-115, is a potent and selective small-molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19), components of the Mediator complex that plays a pivotal role in transcriptional regulation. Developed as an optimized derivative of the earlier compound Senexin A, this compound exhibits improved potency, high water solubility, and oral bioavailability. It has demonstrated significant anti-tumor and anti-metastatic effects in various preclinical cancer models, including triple-negative breast cancer (TNBC), ER-positive breast cancer, and colon cancer.[1] This technical guide provides an in-depth overview of the discovery, detailed synthesis, and key experimental protocols associated with this compound, intended for researchers, scientists, and professionals in drug development.

Discovery and Development

This compound was developed by Senex Biotechnology, Inc. through a structure-guided optimization of its predecessor, Senexin A.[2] Senexin A was initially identified through high-throughput screening for inhibitors of p21- and DNA damage-activated transcription and was subsequently found to be a selective inhibitor of CDK8/19.[2] The development of this compound aimed to enhance potency, selectivity, and pharmacokinetic properties.[2][3] This effort led to a compound with low nanomolar efficacy in inhibiting CDK8/19 and significant activity in preclinical models, making it the first selective CDK8/19 inhibitor to enter clinical trials.[2] Further optimization has since led to the development of Senexin C, a derivative with improved metabolic stability.[4]

Physicochemical and Biological Properties

This compound is a quinazoline-based ATP-competitive inhibitor.[2] Its key properties are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | 4-[[2-[6-[(4-methyl-1-piperazinyl)carbonyl]-2-naphthalenyl]ethyl]amino]-6-quinazolinecarbonitrile | |

| Synonyms | SNX2-1-165, BCD-115 | [1][3] |

| CAS Number | 1449228-40-3 | |

| Molecular Formula | C₂₇H₂₆N₆O | |

| Molecular Weight | 450.54 g/mol | [1] |

Table 1: Biological Activity of this compound

| Parameter | Target | Value | Assay Type | Reference(s) |

| Binding Affinity (Kd) | CDK8 | 140 nM | Kinase Binding Assay | [1][3][4] |

| CDK19 | 80 nM | Kinase Binding Assay | [1][3][4] | |

| IC₅₀ | CDK8 | 24 - 50 nM | Varies depending on assay | |

| Kinase Selectivity (at 2 µM) | CDK8 | 97.8% inhibition | Kinome Profiling (>450 kinases) | |

| CDK19 | 98.6% inhibition | Kinome Profiling (>450 kinases) | ||

| MAP4K2 | 69% inhibition | Kinome Profiling (>450 kinases) | ||

| YSK4 | 59% inhibition | Kinome Profiling (>450 kinases) |

Mechanism of Action and Signaling Pathways

This compound exerts its effects by inhibiting the kinase activity of CDK8 and CDK19. These kinases are part of the regulatory CDK module of the Mediator complex, which modulates the activity of RNA Polymerase II and various transcription factors. By inhibiting CDK8/19, this compound can alter transcriptional programs involved in carcinogenesis, inflammation, and metastasis.

Several key signaling pathways are modulated by this compound:

-

NF-κB Pathway : CDK8/19 potentiates the induction of transcription by NF-κB. This compound has been shown to suppress the NF-κB-mediated transcriptional induction of tumor-promoting cytokines, such as CXCL1, CXCL2, and IL8, following stimulation by TNFα.[1] This inhibition occurs in the nucleus without preventing the nuclear translocation of NF-κB subunits p50 and p65.

-

p53/p21 Pathway : The tumor suppressor p21 can stimulate CDK8 activity. The inhibitory effects of this compound on NF-κB-regulated transcription have been shown to be downstream of p21.

-

Other Transcription Factors : CDK8 acts as a cofactor or modifier for multiple other signal transduction pathways, including Wnt/β-catenin, STAT1, HIF1α, and the estrogen receptor (ER).[2]

Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from commercially available materials. The core structure is a 4-aminoquinazoline ring, which is coupled to a substituted naphthalene moiety. While the specific patent (WO2013116786 A1) detailing the synthesis is the primary source, the general approach involves the formation of key intermediates and their subsequent coupling. A generalized workflow is presented below.

Note: A detailed, step-by-step protocol requires access to the specific examples within the primary patent literature, which outlines precise reagents, solvents, reaction times, temperatures, and purification methods.

Experimental Protocols

In Vitro Kinase Inhibition Assay: LanthaScreen™ Eu Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding and displacement of an ATP-competitive, fluorescently labeled tracer from the kinase active site.

Materials:

-

Recombinant CDK8/cyclin C enzyme (His-tagged)

-

LanthaScreen™ Eu-anti-His Antibody (e.g., Thermo Fisher Scientific)

-

LanthaScreen™ Kinase Tracer 236 (Alexa Fluor™ 647-labeled)

-

Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

This compound stock solution (in 100% DMSO)

-

384-well, low-volume, non-binding microplates

-

TR-FRET compatible plate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a 2X Kinase/Antibody solution by diluting CDK8/cyclin C (to a final concentration of 5 nM) and Eu-anti-His antibody (to a final concentration of 2 nM) in Kinase Buffer A.

-

Prepare a 2X Tracer solution by diluting Tracer 236 (to a final concentration of 10 nM) in Kinase Buffer A.

-

Prepare a serial dilution of this compound in 100% DMSO. Further dilute these into Kinase Buffer A to create 4X final concentrations.

-

-

Assay Assembly (16 µL final volume):

-

Add 4 µL of the 4X this compound dilution (or DMSO for control wells) to the microplate wells.

-

Add 8 µL of the 2X Kinase/Antibody solution to all wells.

-

Add 4 µL of the 2X Tracer solution to all wells.

-

-

Incubation:

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET plate reader. Collect fluorescence intensity at 615 nm (Europium emission) and 665 nm (Tracer emission).

-

-

Data Analysis:

-

Calculate the Emission Ratio (665 nm / 615 nm).

-

Plot the Emission Ratio against the logarithm of this compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

-

Cell-Based Assay: NF-κB Luciferase Reporter Assay

This assay quantifies the activity of the NF-κB transcription factor in response to a stimulus (e.g., TNFα) and the inhibitory effect of this compound.

Materials:

-

HEK293 cells stably expressing an NF-κB-driven luciferase reporter construct (e.g., 293-WT-NFKB-LUC).[1]

-

Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep).

-

TNFα stock solution.

-

This compound stock solution (in 100% DMSO).

-

96-well, white, clear-bottom tissue culture plates.

-

Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega).

-

Luminometer plate reader.

Procedure:

-

Cell Seeding:

-

Seed HEK293-NFκB-LUC cells into a 96-well plate at a density of ~30,000 cells per well in 100 µL of culture medium.

-

Incubate overnight (37°C, 5% CO₂).

-

-

Compound Treatment:

-

The next day, prepare serial dilutions of this compound in culture medium.

-

Pre-treat the cells by replacing the medium with 100 µL of medium containing the desired concentrations of this compound (or DMSO vehicle control).

-

Incubate for 1 hour (37°C, 5% CO₂).

-

-

Stimulation:

-

Add TNFα to the wells to a final concentration of 10 ng/mL (do not add to unstimulated control wells).

-

Incubate for an additional 3-6 hours (37°C, 5% CO₂).[1]

-

-

Lysis and Luminescence Reading:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for 10 minutes.

-

Add 100 µL of luciferase assay reagent to each well.

-

Incubate for 5-10 minutes at room temperature to ensure complete cell lysis.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract background luminescence (from cell-free wells).

-

Normalize the data by expressing the luminescence of treated wells as a percentage of the TNFα-stimulated control wells.

-

Plot the percentage of control activity against the logarithm of this compound concentration to determine the IC₅₀.

-

In Vivo Efficacy: Triple-Negative Breast Cancer (TNBC) Xenograft Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in an orthotopic mouse model.

Materials:

-

MDA-MB-468 human TNBC cells.

-

Female immunodeficient mice (e.g., NOD-SCID, NSG), 6-8 weeks old.

-

Matrigel® (growth factor-reduced).

-

This compound formulation for intraperitoneal (i.p.) injection (e.g., dissolved in a vehicle like 20% propylene glycol or corn oil).[1]

-

Calipers for tumor measurement.

-

Sterile surgical and injection equipment.

Procedure:

-

Cell Preparation and Implantation:

-

Culture MDA-MB-468 cells under standard conditions. Harvest cells during the logarithmic growth phase using trypsin and wash with sterile, serum-free medium or PBS.

-

Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 2.5-5 x 10⁷ cells/mL. Keep on ice.

-

Anesthetize the mice. Inject 50 µL of the cell suspension (containing 1.25-2.5 million cells) orthotopically into the 4th mammary fat pad.

-

-

Tumor Growth and Randomization:

-

Monitor mice 2-3 times per week for tumor development.

-

Measure tumors with calipers. Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.

-

When tumors reach a mean volume of 80-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, this compound).

-

-

Drug Administration:

-

Administer this compound (e.g., 25 mg/kg daily) or vehicle control via i.p. injection. The treatment schedule can vary (e.g., daily for 5 days, followed by a break, or continuous daily dosing).[1]

-

-

Monitoring and Endpoint:

-

Continue to measure tumor volumes and body weight 2-3 times per week to monitor efficacy and toxicity.

-

The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1000-1500 mm³) or after a fixed duration of treatment.

-

At the endpoint, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, qPCR).

-

-

Data Analysis:

-

Plot the mean tumor volume ± SEM for each group over time.

-

Compare the final tumor weights between groups using appropriate statistical tests (e.g., t-test or ANOVA). Calculate the tumor growth inhibition (TGI).

-

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of CDK8/19 with significant preclinical activity against multiple cancer types. Its mechanism of action, centered on the modulation of critical transcriptional programs, provides a strong rationale for its development as a therapeutic agent. The protocols and data presented in this guide offer a comprehensive resource for researchers investigating the biological effects of CDK8/19 inhibition and the further development of compounds in this class.

References

Senexin B's Role in Transcriptional Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Senexin B is a potent and selective small-molecule inhibitor of the Mediator kinases Cyclin-Dependent Kinase 8 (CDK8) and its paralog, CDK19. These[1][2] kinases are critical components of the transcriptional machinery, playing a pivotal role in the regulation of gene expression. This technical guide provides an in-depth analysis of this compound's mechanism of action, its impact on key signaling pathways, and its role as a modulator of signal-induced transcriptional reprogramming. By focusing on quantitative data and detailed experimental protocols, this document serves as a comprehensive resource for professionals engaged in oncology research and drug development.

Introduction to this compound and the Mediator Kinase Module

Transcription in eukaryotes is a tightly regulated process orchestrated by the Mediator complex, a large multi-protein assembly that transmits signals from transcription factors to RNA Polymerase II (Pol II). A key regulatory component of this complex is the CDK module, which includes either CDK8 or CDK19, Cyclin C, MED12, and MED13. The CDK8/19 kinases within this module act as crucial regulators of transcriptional activity.

This compound has emerged as a key chemical probe and potential therapeutic agent due to its high selectivity for CDK8 and CDK19. Its p[1][2]rimary role is not as a global suppressor of transcription, but rather as a sophisticated modulator that preferentially affects gene expression programs initiated by extracellular signals. This makes it a valuable tool for dissecting signal-responsive gene networks and a promising candidate for therapies aimed at correcting dysregulated transcriptional programs, particularly in cancer where it can prevent the development of drug resistance.

[3]2. Core Mechanism of Transcriptional Regulation

The principal mechanism of this compound is the direct inhibition of the kinase activity of CDK8 and CDK19. This inhibition has a critical downstream consequence on the function of RNA Polymerase II. Specifically, CDK8/19 activity is required for the phosphorylation of the C-terminal domain (CTD) of Pol II at serine residues 2 and 5. This phosphorylation event is essential for releasing the paused polymerase from the promoter region and enabling productive transcriptional elongation.

By i[3][4]nhibiting CDK8/19, this compound prevents this key phosphorylation step. This effect is particularly pronounced for newly activated genes, where CDK8/19 are co-recruited with transcription factors. The r[3]esult is a failure of transcriptional elongation, leading to the attenuation of signal-induced gene expression without affecting the basal transcription of most housekeeping genes.

Modulation of Key Signaling Pathways

This compound's role as a transcriptional regulator is best understood through its effects on specific, signal-dependent pathways that are often dysregulated in disease.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. Upon activation by stimuli such as TNFα, the NF-κB complex translocates to the nucleus and induces the expression of a wide array of pro-inflammatory cytokines and chemokines. This compound does not prevent the nuclear translocation of NF-κB but acts downstream by inhibiting the CDK8/19 that are co-recruited to NF-κB target gene promoters. This [3][5]leads to a significant reduction in the expression of key NF-κB target genes like CXCL1, CXCL2, and IL8.

Estrogen Receptor (ER) Signaling

In ER-positive breast cancer, the binding of estrogen to its receptor drives a transcriptional program that promotes cell proliferation and survival. CDK8 [6]has been identified as a critical downstream mediator of ER signaling. Upon [7][8]estrogen stimulation, CDK8 is recruited to ER-responsive promoters, such as that of the GREB1 gene. Inhib[8]ition of CDK8/19 with this compound suppresses this estrogen-dependent transcription, abrogates the mitogenic effect of estrogen, and can prevent the development of estrogen independence, a common mechanism of resistance to hormone therapies.

Other Key Transcription Factors

This compound's regulatory role extends to other critical pathways:

-

HIF-1α Signaling: In response to hypoxia, the transcription factor HIF-1α drives the expression of genes involved in angiogenesis and metabolism. Senex[9]in B can attenuate the induction of hypoxia-inducible genes like ANKRD37, indicating a role for CDK8/19 in the hypoxic response.

-

[3][10]STAT1 Signaling: The transcription factor STAT1 is essential for interferon-gamma (IFNγ)-mediated immune responses. This compound has been shown to inhibit the IFNγ-induced expression of STAT1 itself and to decrease both basal and IFNγ-induced phosphorylation of STAT1 at Serine 727, a key activating mark.

-

[3][10][11]Androgen Receptor (AR) Signaling: In prostate cancer, this compound can suppress the expression of AR-regulated genes, such as KLK3 (PSA), suggesting a potential therapeutic application in this context.

[14]4. Quantitative Analysis of this compound's Effects

The activity of this compound has been characterized through various quantitative assays, providing a clear picture of its potency and cellular effects.

Table 1: Binding Affinity and Inhibitory Concentrations of this compound

| Target | Parameter | Value | Reference |

|---|---|---|---|

| CDK8 | Kd | 140 nM | |

| C[1][2]DK19 | Kd | 80 nM | |

| C[1][2]DK8/cyclin C | Kd | 2.0 nM |

| C[12]DK19/cyclin C | Kd | 3.0 nM | |

[13]Table 2: Effects of this compound on TNFα-Induced Gene Expression (RNA-Seq Data)

| Cel[3][10]l Line | Conditions | Finding |

|---|---|---|

| HEK293 | 1 µM this compound (1h), then 10 ng/mL TNFα (2h) | Diminished induction of 33% of TNFα-regulated genes. |

| HCT116 | 1 µM this compound (1h), then 10 ng/mL TNFα (2h) | Diminished induction of 13% of TNFα-regulated genes. |

| Panel of 11 Cell Lines | Varied | Effects on CXCL1, CXCL2, and IL8 were highly cell context-dependent. |

Table 3: Effects of this compound on Gene Expression in Combination with Lapatinib (RNA-Seq, HCC1954-Par Cells)

| Tre[14]atment Group | Differentially Expressed Genes (DEGs) vs. Control |

|---|---|

| Lapatinib alone | 224 up-regulated, 195 down-regulated |

| This compound alone | 61 up-regulated, 32 down-regulated |

| Lapatinib + this compound | Reversed lapatinib-induced changes in 12 DEGs |

Table 4: Durability of Target Gene Inhibition by this compound

| Ass[13]ay | Conditions | Finding |

|---|

| Drug Wash-off | 293 cells treated with 1 µM this compound for 3h | Inhibition of CDK8/19-dependent genes (MYC, KCTD12) was completely reversed 3 hours after drug removal. |

Key Experimental Protocols

Reproducible and rigorous experimental design is paramount. The following are detailed protocols for key assays used to characterize this compound's function.

Protocol: Analysis of NF-κB-Induced Gene Expression via qPCR

This protocol details the steps to quantify the effect of this compound on the TNFα-induced expression of target genes.

-

[4]Cell Seeding: Plate cells (e.g., HEK293) in 12-well plates at a density that will ensure they approach confluence at the end of the experiment. Culture for 24 hours in standard media.

-

Pre-treatment: Treat cells with 1 µM this compound or a vehicle control (0.1% DMSO) for 1 hour.

-

Stimulation: Add TNFα to a final concentration of 10 ng/mL to the appropriate wells. Incubate for an additional 2 hours.

-

RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., Qiagen RNeasy Mini Kit) according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a suitable kit (e.g., Bio-Rad iScript cDNA synthesis kit).

-

[4]Quantitative PCR (qPCR):

-

Prepare a reaction mix containing 25 ng of cDNA template, 1X SYBR Green PCR Master Mix, and 150 nM each of forward and reverse primers for the target gene (e.g., CXCL1, IL8) and a housekeeping gene (e.g., GAPDH). *[15] Run the qPCR reaction in a real-time PCR system (e.g., Bio-Rad CFX384).

-

-

[4]Data Analysis: Calculate the relative gene expression changes using the comparative Ct (ΔΔCt) method, normalizing to the housekeeping gene and comparing this compound-treated samples to the vehicle control.

####[16] 5.2 Protocol: Drug Wash-off Assay for Inhibition Durability

This assay measures how long the inhibitory effect of this compound persists after its removal.

-

[13][17]Cell Seeding and Treatment: Seed 293 cells and allow them to attach. Treat cells with 1 µM this compound or vehicle (0.1% DMSO) for 3 hours to achieve maximal inhibition.

-

Drug Removal: Aspirate the drug-containing media. Wash the cells twice with sterile, drug-free PBS.

-

Incubation: Add fresh, drug-free culture media to the cells.

-

Time Points: Incubate the cells for different periods (e.g., 0, 3, 6, 12, 24 hours). The 0-hour time point represents the level of inhibition immediately after washing.

-

Sample Collection and Analysis: At each time point, lyse the cells and extract RNA. Analyze the expression of known CDK8/19-dependent genes (e.g., MYC) via qPCR as described in Protocol 5.1.

-

Data Analysis: Calculate the percentage of inhibition remaining at each time point relative to the 0-hour time point.

Protocol: RNA-Sequencing (RNA-Seq) Analysis

This protocol provides a general workflow for assessing the global transcriptomic effects of this compound.

-

[14]Experimental Design: Define treatment groups (e.g., Vehicle, this compound alone, Stimulant alone, Stimulant + this compound). Ensure a sufficient number of biological replicates (minimum of 3) for statistical power.

-

Cell Treatment: Treat cells as described in Protocol 5.1, using appropriate concentrations and time points based on the specific signaling pathway being investigated.

-

RNA Extraction and QC: Extract total RNA. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to ensure high integrity (RIN > 8).

-

Library Preparation: Prepare sequencing libraries from the RNA samples. This typically involves mRNA purification (poly-A selection) or ribosomal RNA depletion, followed by fragmentation, reverse transcription, adapter ligation, and amplification.

-

Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq). The required read depth will depend on the experimental goals.

-

Bioinformatic Analysis:

-

Quality Control: Check the quality of raw sequencing reads using tools like FastQC. *[18] Alignment: Align reads to a reference genome using a splice-aware aligner (e.g., STAR).

-

Quantification: Count the number of reads mapping to each gene.

-

Differential Expression Analysis: Use statistical packages (e.g., DESeq2, edgeR) to identify genes that are significantly up- or down-regulated between treatment groups. *[19] Functional Analysis: Perform gene set enrichment analysis (GSEA) or pathway analysis to identify biological processes and pathways affected by the treatments.

-

Conclusion

This compound is a powerful tool for modulating transcriptional regulation. Its specificity for the CDK8/19 Mediator kinases allows for the targeted inhibition of signal-induced gene expression programs while leaving basal transcription largely intact. By preventing the phosphorylation of RNA Polymerase II CTD, this compound effectively stalls transcriptional elongation at the promoters of genes activated by key pathways like NF-κB and ER. This mechanism underlies its potential as a therapeutic agent in oncology, where it can counteract the transcriptional reprogramming that drives tumor growth and drug resistance. The data and protocols presented in this guide provide a robust framework for researchers and drug developers to further explore and harness the unique transcriptional regulatory functions of this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CDK8/19 Mediator kinases potentiate induction of transcription by NFκB - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Estrogen Receptor Signaling in Breast Cancer [mdpi.com]

- 7. Inhibition of CDK8 mediator kinase suppresses estrogen dependent transcription and the growth of estrogen receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of CDK8 mediator kinase suppresses estrogen dependent transcription and the growth of estrogen receptor positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Transcriptional Regulation by Hypoxia Inducible Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. sustained-inhibition-of-cdk8-19-mediator-kinases-enhances-in-vivo-efficacy [enzymlogic.com]

- 13. A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Insights into qPCR: Protocol, Detection Methods, and Analysis | The Scientist [the-scientist.com]

- 17. Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and MSC2530818 Is Not Due to Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 130.239.72.131:3000 [130.239.72.131:3000]

- 19. The hitchhikers’ guide to RNA sequencing and functional analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of Senexin B on the Mediator Complex: A Technical Guide

This guide provides an in-depth analysis of the mechanism and consequences of Senexin B's interaction with the Mediator complex, tailored for researchers, scientists, and drug development professionals.

The Mediator Complex: A Central Regulator of Transcription

The Mediator complex is a large, multi-protein assembly that is evolutionarily conserved and essential for the regulation of gene transcription by RNA Polymerase II (Pol II) in eukaryotes.[1][2][3] It functions as a crucial bridge, processing and transmitting regulatory signals from transcription factors to the Pol II machinery, thereby controlling the expression of a vast array of genes involved in diverse cellular processes.[3][4]

Structurally, the Mediator complex is organized into distinct modules: the Head, Middle, and Tail modules, which form the core of the complex.[1][5][6] A fourth module, the Cdk8 Kinase Module (CKM), can reversibly associate with the core Mediator complex.[1][5] The CKM itself is composed of four subunits: Cyclin-dependent kinase 8 (CDK8) or its paralog CDK19, Cyclin C (CCNC), MED12, and MED13.[7][8][9] The association of the CKM with the core Mediator complex is dynamic and plays a critical role in modulating its transcriptional regulatory activity.[5][10]

Figure 1: Modular organization of the Mediator complex.

This compound: A Potent and Selective CDK8/19 Inhibitor

This compound is a potent, selective, and orally bioavailable small-molecule inhibitor of the enzymatic activity of CDK8 and its closely related paralog, CDK19.[11][12][13] It is a derivative of Senexin A, optimized for greater potency and water solubility.[11][14] By targeting the kinase activity of the CKM, this compound provides a powerful tool to investigate the role of this module in transcription and to modulate its function in disease states.[4]

Mechanism of Action: Inhibition of the Mediator Kinase Module

The primary mechanism of action of this compound is the competitive inhibition of the ATP-binding pocket of CDK8 and CDK19.[4][13][15] This inhibition prevents the phosphorylation of downstream targets, which include transcription factors and the C-terminal domain (CTD) of RNA Polymerase II.[4][10][14] The phosphorylation of the Pol II CTD by CDK8/19 is a key step in enabling the elongation of transcription for a specific subset of genes, particularly those that are newly activated in response to cellular signals.[16][17]

By inhibiting CDK8/19, this compound effectively blocks this signal-dependent transcriptional elongation, thereby attenuating the expression of genes regulated by various signaling pathways, including those mediated by NF-κB, STATs, and the estrogen receptor (ER).[9][16][18][19] It is important to note that this compound's effect is highly context-specific, primarily impacting induced gene expression while having minimal effect on basal transcription.[17][18][19]

Figure 2: this compound's mechanism of action on the CKM.

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

| Parameter | Target | Value | Reference |

| Binding Affinity (Kd) | CDK8 | 140 nM | [11][12][13][20] |

| CDK19 | 80 nM | [11][12][13][20] |

Table 1: Binding Affinities of this compound for CDK8 and CDK19.

| Parameter | Value | Assay Context | Reference |

| IC50 | 24-50 nM | Varies depending on the assay | [13][15] |

Table 2: Half-maximal Inhibitory Concentration (IC50) of this compound.

Experimental Protocols

The characterization of this compound's effects on the Mediator complex relies on a variety of established experimental techniques. Below are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay

-

Objective: To determine the IC50 of this compound against CDK8 and CDK19.

-

Principle: This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by a specific kinase.

-

Methodology:

-

Recombinant active CDK8/Cyclin C or CDK19/Cyclin C is incubated with a generic kinase substrate (e.g., myelin basic protein) and ATP (often radiolabeled, e.g., [γ-³²P]ATP).

-

Increasing concentrations of this compound are added to the reaction mixtures.

-

The reaction is allowed to proceed for a defined period at an optimal temperature (e.g., 30°C).

-

The reaction is stopped, and the phosphorylated substrate is separated from the free ATP, typically by spotting the mixture onto phosphocellulose paper followed by washing.

-

The amount of incorporated radioactivity is quantified using a scintillation counter.

-

The percentage of inhibition at each this compound concentration is calculated relative to a control reaction without the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

NF-κB-Dependent Luciferase Reporter Assay

-

Objective: To assess the effect of this compound on NF-κB-mediated transcription.[21]

-

Principle: This cell-based assay utilizes a reporter gene (luciferase) under the control of a promoter containing NF-κB binding sites. The amount of light produced by the luciferase enzyme is proportional to the transcriptional activity of NF-κB.

-

Methodology:

-

Cells (e.g., HEK293) are stably or transiently transfected with a plasmid containing the NF-κB-luciferase reporter construct.[17]

-

Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour).[17][19][22]

-

NF-κB signaling is induced by treating the cells with a stimulant such as Tumor Necrosis Factor-alpha (TNFα) (e.g., 10 ng/mL for 2-4 hours).[17][19][22]

-

Following treatment, the cells are lysed, and the luciferase substrate is added.

-

The luminescence is measured using a luminometer.

-

The results are expressed as relative luciferase units (RLU), and the inhibitory effect of this compound on TNFα-induced luciferase activity is calculated.

-

Figure 3: Workflow for an NF-κB luciferase reporter assay.

Quantitative Real-Time PCR (qPCR)

-

Objective: To measure the effect of this compound on the mRNA levels of specific genes.

-

Principle: qPCR quantifies the amount of a specific mRNA transcript in a sample in real-time.

-

Methodology:

-

Cells are treated with this compound and/or a signaling agonist (e.g., TNFα, estrogen) as per the experimental design.[16][19]

-

Total RNA is extracted from the cells and its quality and quantity are assessed.

-

The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

-

The qPCR reaction is set up using the cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) or a probe.

-

The reaction is run in a real-time PCR machine, which monitors the fluorescence increase as the target DNA is amplified.

-

The cycle threshold (Ct) value, which is inversely proportional to the initial amount of target mRNA, is determined for each gene.

-

Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH) and the fold change in expression is calculated using the ΔΔCt method.

-

Downstream Consequences of this compound Treatment

The inhibition of the Mediator's kinase module by this compound leads to several significant downstream biological effects.

-

Suppression of Signal-Induced Transcription: this compound has been shown to attenuate the transcriptional programs induced by a variety of signaling pathways. For instance, it inhibits the induction of NF-κB target genes, such as CXCL1, CXCL2, and IL8, in response to TNFα.[17][18][19] Similarly, it suppresses estrogen-dependent transcription in breast cancer cells and IFNγ-induced expression of STAT1.[15][16][19]

-

Anti-Cancer and Chemopreventive Effects: By modulating the expression of genes involved in cell growth, survival, and metastasis, this compound exhibits anti-cancer properties. It has been shown to slow tumor growth in xenograft models of triple-negative breast cancer and colon cancer.[11][12][13] Furthermore, this compound can potentiate the effects of other cancer therapies, such as doxorubicin and fulvestrant, and prevent the development of drug resistance.[8][11][16]

-

Post-Transcriptional Regulation of Mediator Components: Interestingly, prolonged inhibition of CDK8/19 kinase activity by this compound leads to a post-transcriptional increase in the protein levels of components of both the core Mediator complex and the CKM itself (with the exception of MED26).[9] This suggests a negative feedback loop where the kinase activity of CDK8/19 normally contributes to the turnover of Mediator subunits.[9]

Conclusion

This compound is a highly specific and potent inhibitor of the CDK8 and CDK19 kinases within the Mediator complex's CKM. Its mechanism of action, centered on the inhibition of ATP binding to these kinases, results in the attenuation of signal-induced transcriptional elongation. This targeted activity makes this compound an invaluable research tool for dissecting the complex regulatory functions of the Mediator complex and a promising therapeutic agent for diseases driven by aberrant transcriptional programs, particularly cancer. The ability of this compound to modulate specific gene expression profiles without affecting basal transcription highlights the potential for developing highly targeted therapies with reduced off-target effects.

References

- 1. protein.bio.msu.ru [protein.bio.msu.ru]

- 2. Structure and Functions of the Mediator Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Mediator Complex: A Regulatory Hub for Transcriptional Activity of Nuclear Receptors [mdpi.com]

- 4. What are the therapeutic applications for CDK8 inhibitors? [synapse.patsnap.com]

- 5. The complex structure and function of Mediator - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SnapShot: The Mediator Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]

- 8. The Inhibition of CDK8/19 Mediator Kinases Prevents the Development of Resistance to EGFR-Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. What CDK8 inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. selleckchem.com [selleckchem.com]

- 13. This compound | CAS:1449228-40-3 | CDK8/CDK19 inhibitor, highly potent, selective and orally available | High Purity | Manufacturer BioCrick [biocrick.com]

- 14. A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medkoo.com [medkoo.com]

- 16. oncotarget.com [oncotarget.com]

- 17. senexbio.com [senexbio.com]

- 18. researchgate.net [researchgate.net]

- 19. CDK8/19 Mediator kinases potentiate induction of transcription by NFκB - PMC [pmc.ncbi.nlm.nih.gov]

- 20. medchemexpress.com [medchemexpress.com]

- 21. Characterizing CDK8/19 Inhibitors through a NFκB-Dependent Cell-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

In which cancer types is Senexin B being investigated?

A Technical Guide for Researchers and Drug Development Professionals

Senexin B, a potent and selective inhibitor of cyclin-dependent kinases 8 and 19 (CDK8/19), is emerging as a promising therapeutic agent in a variety of cancer types. This technical guide provides a comprehensive overview of the preclinical and clinical investigations of this compound, with a focus on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to evaluate its potential.

Investigational Landscape of this compound in Oncology

This compound is being actively investigated in a range of solid and hematological malignancies. The primary rationale for its use stems from the role of CDK8 and CDK19 as transcriptional co-regulators in key oncogenic signaling pathways. The following sections detail the cancer types where this compound has shown significant preclinical or clinical promise.

Breast Cancer

This compound has demonstrated considerable potential in various subtypes of breast cancer, including Triple-Negative Breast Cancer (TNBC), Estrogen Receptor-positive (ER+), and HER2-positive (HER2+) breast cancer.

-

Triple-Negative Breast Cancer (TNBC): In TNBC xenograft models, this compound has been shown to significantly slow tumor growth.[1] Its mechanism in TNBC is linked to the inhibition of transcriptional programs that drive proliferation and survival.

-

Estrogen Receptor-Positive (ER+) Breast Cancer: this compound has been found to inhibit estrogen signaling in ER-positive breast cancer cells.[2][3] It demonstrates a synergistic growth-inhibitory effect when combined with the anti-estrogen drug fulvestrant in both in vitro and in vivo models.[3] Furthermore, this compound has been shown to suppress the emergence of estrogen independence, a common mechanism of resistance to endocrine therapy.[2] A clinical trial (NCT03065010) has been initiated to evaluate this compound in combination with aromatase inhibitors or fulvestrant for advanced ER-positive breast cancer.

-

HER2-Positive (HER2+) Breast Cancer: In HER2+ breast cancer, this compound exhibits a strong synergistic effect with HER2-targeting agents.[4] It has been shown to overcome both inherent and acquired resistance to these drugs.[4] The combination of this compound with HER2-targeted therapies is being explored as a strategy to prevent the development of drug resistance.[4]

Colon Cancer

In colon cancer, CDK8 is frequently amplified or overexpressed and its expression is associated with poorer patient survival.[5] this compound has been shown to suppress the metastatic growth of colon cancer cells in the liver.[5][6] This effect is mediated, in part, by the regulation of genes involved in metastasis, such as TIMP3 and matrix metalloproteinases (MMPs).[5] Specifically, this compound induces the expression of the MMP inhibitor TIMP3 and inhibits the expression of MMP9 in human colon cancer cells.[5]

Prostate Cancer

The CDK8/19 kinase module has been implicated in the progression of prostate cancer.[5] Selective CDK8/19 inhibitors, including this compound, have demonstrated anti-proliferative activity in prostate cancer cells both in vitro and in vivo.[5] These inhibitors have been observed to modulate the expression of cell cycle regulators, leading to a reduction in the G1 phase cell population and an increase in the S phase population.[5]

Other Cancers

Preclinical studies have also suggested the potential of CDK8/19 inhibitors, and by extension this compound, in other malignancies such as:

-

Acute Myeloid Leukemia (AML): The natural product cortistatin A, a CDK8/19 inhibitor, has shown anti-leukemic activity in AML cells.[5]

-

Ovarian Cancer

-

Osteosarcoma

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies investigating the efficacy of this compound in various cancer models.

| Cancer Type | Cell Line/Model | Assay Type | This compound Concentration | Observed Effect | Reference |

| Breast Cancer | |||||

| ER-positive | MCF7 | Cell Growth | Not Specified | Synergistic growth inhibition with fulvestrant | [3] |

| HER2-positive | Multiple cell lines | Cell Growth | Not Specified | Synergistic effect with HER2-targeting agents | [4] |

| Triple-Negative | MDA-MB-468 xenograft | Tumor Growth | Not Specified | Moderate but significant inhibition of tumor growth | [1] |

| Colon Cancer | |||||

| HCT116 | Gene Expression (qPCR) | 1 µM (24 hr) | Statistically significant induction of TIMP3 expression | [5] | |

| Multiple cell lines | Gene Expression (qPCR) | 1 µM (24 hr) | Inhibition of MMP9 expression | [5] | |

| HCT116 hepatic metastasis model | Tumor Growth | Oral b.i.d. | Strong inhibition of hepatic tumor growth | ||

| Prostate Cancer | |||||

| VCaP | Cell Proliferation | Not Specified | Suppression of proliferation | [5] |

Table 1: In Vitro and In Vivo Efficacy of this compound

| Parameter | Value | Reference |

| Binding Affinity (Kd) | ||

| CDK8 | 140 nM | [1] |

| CDK19 | 80 nM | [1] |

Table 2: Binding Affinity of this compound for CDK8/19

Key Signaling Pathways Targeted by this compound

This compound exerts its anti-cancer effects by modulating several critical signaling pathways involved in tumorigenesis and progression.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a key regulator of inflammation, immunity, and cell survival, and its aberrant activation is common in many cancers. CDK8/19 acts as a co-regulator of NF-κB-induced transcription. This compound has been shown to diminish the TNFα-induced expression of a subset of NF-κB target genes.[7]

STAT Signaling Pathway

The JAK/STAT signaling pathway is crucial for transmitting information from extracellular signals to the nucleus, leading to the activation of genes involved in cell proliferation, differentiation, and survival. Aberrant STAT signaling is a hallmark of many cancers. In HER2+ breast cancer, the combination of this compound with the HER2 inhibitor lapatinib has been shown to suppress the phosphorylation of STAT1 and STAT3 at Ser727.[2][3]

Estrogen Receptor (ER) Signaling Pathway

In ER-positive breast cancer, estrogen binding to the ERα initiates a transcriptional program that drives cell proliferation. CDK8 has been identified as a downstream mediator of ER signaling.[2] this compound inhibits ER-mediated transcription, thereby suppressing the growth of ER-positive breast cancer cells.[2]

References

- 1. selleckchem.com [selleckchem.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Inhibition of CDK8/19 Mediator kinase potentiates HER2-targeting drugs and bypasses resistance to these agents in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CDK8/19 inhibitor for the treatment of HER2+ breast cancer - Donald Porter [grantome.com]

- 5. CDK8 selectively promotes the growth of colon cancer metastases in the liver by regulating gene expression of TIMP3 and matrix metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CDK8 Selectively Promotes the Growth of Colon Cancer Metastases in the Liver by Regulating Gene Expression of TIMP3 and Matrix Metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Impact of Senexin B on Signal Transduction Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Senexin B is a potent, highly water-soluble, and bioavailable small-molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19)[1][2]. Unlike other members of the CDK family that are crucial for cell cycle progression, CDK8 and CDK19 are components of the Mediator complex and act as key regulators of transcription[3][4]. By modulating the activity of numerous transcription factors, these kinases play a significant role in various cellular processes, including development, differentiation, and disease pathogenesis. This compound, through its selective inhibition of CDK8/19, has emerged as a critical tool for dissecting the roles of these kinases and as a potential therapeutic agent in oncology and inflammatory diseases. This guide provides an in-depth technical overview of this compound's impact on major signal transduction pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the kinase activity of CDK8 and CDK19[5]. These kinases are part of the four-subunit CDK module of the larger Mediator complex, which links transcription factors to the RNA polymerase II (Pol II) machinery. The CDK module can phosphorylate the C-terminal domain (CTD) of Pol II, as well as various transcription factors, thereby regulating gene expression. This compound's inhibition of CDK8/19 prevents these phosphorylation events, leading to altered transcription of a specific subset of genes, particularly those induced by various signaling pathways.

Data Presentation

The following tables summarize the quantitative data regarding the potency and effects of this compound from various studies.

Table 1: Biochemical and Cellular Potency of this compound

| Target/Assay | Value | Cell Line/System | Reference |

| Binding Affinity (Kd) | |||

| CDK8 | 140 nM | In vitro | [1][2] |

| CDK19 | 80 nM | In vitro | [1][2] |

| CDK8 | 2.0 nM | In vitro | [5] |

| CDK19 | 3.0 nM | In vitro | [5] |

| Inhibitory Concentration (IC50) | |||

| CDK8 Kinase Activity | 0.28 µM (Senexin A) | In vitro | [6] |

| NF-κB Reporter Assay | Varies by cell line | 293 cells | [5][7] |

| MV4-11 Cell Growth | Varies | MV4-11 (AML cell line) | [5] |

| Growth Inhibition (IC50) | |||

| HCT116 Colony Size | Moderate reduction (1.39-fold) | HCT116 | [3] |

| HT29 Colony Size | Moderate reduction (1.85-fold) | HT29 | [3] |

| SW480 Colony Number | 4.47-fold decrease | SW480 | [3] |

| SW480 Colony Size | 2.78-fold decrease | SW480 | [3] |

Table 2: Effects of this compound on Gene and Protein Expression

| Pathway | Target Gene/Protein | Effect of this compound | Cell Line/Model | Reference |

| Wnt/β-catenin | MMP3 | Inhibition | CT26 Colon Cancer | [3] |

| TGFβ/SMAD | TIMP3 | Induction | CT26 Colon Cancer | [3] |

| miR-181b | Decrease | CT26 Colon Cancer | [3] | |

| STAT | STAT1 S727 Phosphorylation | Inhibition | CT26, SKBR3, HCC1954, JIMT-1 | [3][4] |

| STAT1 (IFNγ-induced) | Inhibition | HEK293 | [8][9] | |

| NF-κB | CXCL1, CXCL2, IL8 | Inhibition (in most cell lines) | HEK293, HCT116, and others | [8][9][10] |

| TNFα-induced genes | Diminished induction | HEK293, HCT116 | [8] | |

| Hypoxia/HIF1α | ANKRD37 (hypoxia-induced) | Attenuated induction | HEK293 | [8][9] |

| Estrogen Receptor (ER) | ER-mediated transcription | Suppression | T47D-ER/Luc, MCF7, BT474 | [11] |

| Androgen Receptor (AR) | PSA (KLK3) | Downregulation | LNCaP, C4-2, VCaP, 22Rv1 | [7] |

| HER2 Signaling | BTG2 | Upregulation (with Lapatinib) | HCC1954 | [4] |

| miR-21, miR-221 | No upregulation (with Lapatinib) | HCC1954 | [4] | |

| Inflammation | IL6, IL1B, CCL2, CXCL10 | Decreased mRNA levels | THP1, U937, PBMCs | [12] |

Impact on Signal Transduction Pathways

This compound modulates a multitude of signaling pathways by inhibiting the transcriptional output driven by their key transcription factors.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival[13]. Upon stimulation by signals like TNFα, the NF-κB transcription factors translocate to the nucleus to activate target gene expression. This compound has been shown to potentiate the induction of transcription by NF-κB[10]. It does not affect the nuclear translocation of NF-κB but rather inhibits the subsequent transcriptional elongation of a subset of NF-κB target genes, including pro-inflammatory cytokines like CXCL1, CXCL2, and IL8[8][9][10]. This effect is observed across various cell lines, although the specific genes affected can be cell-type dependent[8][9][10].

STAT Signaling Pathway

Signal Transducer and Activator of Transcription (STAT) proteins are key components of signaling pathways for many cytokines and growth factors. CDK8 can directly phosphorylate STAT1 at serine 727 (S727), a modification that can modulate its transcriptional activity[3][4]. This compound treatment leads to a decrease in STAT1 S727 phosphorylation[3][4]. Furthermore, this compound can inhibit the IFNγ-induced expression of STAT1 itself, demonstrating a feedback regulation mechanism[8][9]. This inhibition of STAT signaling contributes to the anti-inflammatory and anti-cancer effects of this compound.

Wnt/β-catenin and TGFβ/SMAD Pathways in Cancer Metastasis

In colon cancer models, CDK8 has been shown to promote metastatic growth in the liver[3]. This compound treatment mimics the effects of CDK8 knockdown, leading to the suppression of metastatic growth. This is achieved through the regulation of genes involved in the tumor microenvironment. Specifically, this compound treatment leads to the induction of Tissue Inhibitor of Metalloproteinases 3 (TIMP3) and the inhibition of Matrix Metalloproteinase 3 (MMP3)[3]. The regulation of TIMP3 is mediated through the TGFβ/SMAD pathway, where CDK8 inhibition enhances SMAD4 activity, leading to decreased levels of miR-181b, a microRNA that targets TIMP3[3]. The effect on MMP3 is largely mediated through the Wnt/β-catenin pathway[3].

Hormone Receptor Signaling (ER and AR)

This compound has significant effects on hormone-driven cancers. In estrogen receptor-positive (ER+) breast cancer, it suppresses ER-mediated transcription and abrogates the mitogenic effect of estrogen[11]. It also potentiates the effects of the ER antagonist fulvestrant and impedes the development of estrogen independence[11]. In prostate cancer, this compound downregulates the expression of androgen receptor (AR) target genes, such as Prostate-Specific Antigen (PSA, encoded by KLK3), in various AR-positive cell lines[7].

HER2 Signaling and Drug Resistance

In HER2-positive (HER2+) breast cancer, resistance to targeted therapies like lapatinib is a major clinical challenge. This compound acts synergistically with HER2-targeting drugs, overcoming and preventing both intrinsic and acquired resistance[4][14]. Transcriptomic analysis revealed that the combination of this compound and lapatinib significantly impacts pathways like PI3K/AKT/mTOR signaling[4]. The combination treatment leads to the upregulation of the tumor suppressor BTG2 and prevents the upregulation of oncogenic microRNAs like miR-21 and miR-221, which are associated with drug resistance[4].

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to investigate the effects of this compound.

Cell Culture and Reagents

-

Cell Lines: A variety of human cancer cell lines were used, including colon cancer (HCT116, HT29, SW480, CT26), breast cancer (MCF7, T47D, BT474, SKBR3, HCC1954), prostate cancer (LNCaP, C4-2, 22Rv1), and others (HEK293, U937, THP1)[3][4][7][8][11][12].

-

This compound Preparation: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentration for cell-based assays[2][5][15]. For in vivo studies, it can be formulated for oral or intraperitoneal administration[1][3].

Gene and Protein Expression Analysis

-

Quantitative Real-Time PCR (qPCR): To measure mRNA levels of target genes, cells are treated with this compound and/or other stimuli (e.g., TNFα, estrogen). RNA is then extracted, reverse-transcribed to cDNA, and subjected to qPCR analysis using specific primers for the genes of interest. Gene expression is often normalized to a housekeeping gene like GAPDH or ACTB[3][4][8][9].

-

RNA-Sequencing (RNA-Seq): For a global view of transcriptional changes, cells are treated as required, and total RNA is extracted. After library preparation, high-throughput sequencing is performed. The resulting data is analyzed to identify differentially expressed genes (DEGs) between different treatment conditions[4][7][8].

-

Immunoblotting (Western Blotting): To analyze protein levels and phosphorylation status, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific to the proteins of interest (e.g., TIMP3, MMP3, p-STAT1 S727, total STAT1). Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate are used for detection[3][4][16].

Cellular Assays

-

Cell Growth and Viability Assays: The effect of this compound on cell proliferation is assessed using assays like the MTT assay or by direct cell counting (e.g., using a hemocytometer or flow cytometry with a viability dye like Propidium Iodide) after several days of treatment[17][18]. For long-term growth, colony formation assays are used, where cells are seeded at low density and allowed to form colonies over several weeks in the presence or absence of the inhibitor[3].

-

Reporter Assays: To measure the activity of specific transcription factors, cells are transfected with a reporter construct containing a promoter with binding sites for the transcription factor of interest (e.g., NF-κB or ER) driving the expression of a reporter gene like luciferase or GFP. The effect of this compound on the signal-induced reporter activity is then quantified[10][11].

-

Migration Assays: The impact on cell migration can be assessed using a wound-healing assay. A scratch is made in a confluent monolayer of cells, and the rate of wound closure is monitored over time in the presence or absence of this compound[12][18].

In Vivo Xenograft Studies

-

Tumor Growth Models: Human cancer cells are injected subcutaneously or orthotopically into immunodeficient mice (e.g., NSG mice). Once tumors are established, mice are randomized into groups and treated with vehicle control, this compound, other drugs, or combinations. Tumor volume and mouse body weight are monitored regularly[1][7][11].

-

Metastasis Models: To study metastasis, cancer cells (e.g., CT26) are injected into the spleen of syngeneic mice. The primary tumor in the spleen is allowed to grow, and the development of metastatic nodules in the liver is assessed after a period of treatment with this compound[3].

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. CDK8 selectively promotes the growth of colon cancer metastases in the liver by regulating gene expression of TIMP3 and matrix metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclin-dependent kinase 8 mediates chemotherapy-induced tumor-promoting paracrine activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. CDK8/19 Mediator kinases potentiate induction of transcription by NFκB - PMC [pmc.ncbi.nlm.nih.gov]

- 10. senexbio.com [senexbio.com]

- 11. oncotarget.com [oncotarget.com]

- 12. Inhibition of Cyclin-Dependent Kinases 8/19 Restricts Bacterial and Virus-Induced Inflammatory Responses in Monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NF-κB Signaling and Inflammation-Drug Repurposing to Treat Inflammatory Disorders? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of CDK8/19 Mediator kinase potentiates HER2-targeting drugs and bypasses resistance to these agents in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound | CDK | TargetMol [targetmol.com]

- 16. researchgate.net [researchgate.net]

- 17. The Inhibition of CDK8/19 Mediator Kinases Prevents the Development of Resistance to EGFR-Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Preclinical studies involving Senexin B.

An In-depth Technical Guide to Preclinical Studies Involving Senexin B

Introduction

This compound is a potent, selective, and bioavailable small-molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19), two closely related kinases that are components of the Mediator complex. The Mediator complex is a critical co-regulator of RNA polymerase II transcription. By inhibiting the kinase activity of the CDK8/19 submodule, this compound modulates the expression of various signal-responsive genes, making it a compelling candidate for therapeutic development, particularly in oncology. This guide provides a comprehensive overview of the preclinical data and methodologies associated with this compound.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the CDK8 and CDK19 kinases.[1] These kinases are part of the regulatory CDK module of the Mediator complex, which also includes Cyclin C, MED12, and MED13.[2] The CDK8/19 module acts as a molecular bridge, receiving signals from various pathways and translating them into specific gene expression programs by phosphorylating transcription factors and the C-terminal domain of RNA Polymerase II.[3] this compound's inhibition of CDK8/19 blocks these phosphorylation events, thereby suppressing the transcription of genes involved in key cancer-related processes, including metastasis, inflammation, and drug resistance.[1][4]

Quantitative Data Summary

The preclinical evaluation of this compound has generated significant quantitative data across various assays, which are summarized below.

Table 1: Kinase Binding Affinity and Inhibitory Potency

| Target | Assay Type | Value | Reference |

| CDK8 | Dissociation Constant (Kd) | 140 nM | [5][6] |

| CDK19 | Dissociation Constant (Kd) | 80 nM | [5][6] |

| CDK8 | IC50 | 24 - 50 nM | [7] |

| CDK8 | Kinase Panel Inhibition (at 2 µM) | 97.8% | [7] |

| CDK19 | Kinase Panel Inhibition (at 2 µM) | 98.6% | [7] |

| MAP4K2 | Kinase Panel Inhibition (at 2 µM) | 69% | [7] |

| YSK4 | Kinase Panel Inhibition (at 2 µM) | 59% | [7] |

Table 2: In Vitro Cellular Activity

| Cell Lines | Assay Type | Concentration | Effect | Reference |

| MCF-7, BT474, T47D-ER/Luc | Cell Growth | 1.25 - 5 µM | Concentration-dependent inhibition | [7] |

| Murine BMDMs | RANKL-induced Osteoclast Differentiation | 1 - 1.5 µM | Inhibition | [7] |

| CT26 (Murine Colon Cancer) | Cell Growth (5-day) | 1 µM | No significant inhibition | [8] |

| CT26 (Murine Colon Cancer) | STAT1 S727 Phosphorylation (3-hr) | 1 µM | Decreased phosphorylation | [8] |

| BT474, SKBR3 (Breast Cancer) | Cell Growth (7-day) | 0 - 3 µM | Weak to moderate growth inhibition | [2][9] |

Table 3: In Vivo Efficacy in Animal Models

| Model Type | Cancer Type | Administration | Effect | Reference |

| MCF-7 Xenograft | ER+ Breast Cancer | 100 mg/kg, twice daily | Reduced tumor growth | [7] |

| TNBC Xenograft | Triple-Negative Breast Cancer | Pretreatment | Inhibited subsequent tumor growth | [1][6] |

| TNBC Xenograft (with Doxorubicin) | Triple-Negative Breast Cancer | Combination Therapy | Potentiated doxorubicin's effect | [1][6] |

| MDA-MB-468 Orthotopic Xenograft | Triple-Negative Breast Cancer | N/A | Inhibited invasive growth | [1][6] |

| CT26 Spleen-to-Liver Metastasis | Colon Cancer | N/A | Suppressed liver metastasis | [1][6] |

| Rat Cancellous Bone Injury | Bone Regeneration | 1 µg, local administration | Increased bone volume and density | [7] |

Table 4: Drug Combination and Resistance Studies

| Cell Line | Combination Drugs | Key Finding | Combination Index (CI) at IC50 | Reference |

| BT474 | Gefitinib + this compound | No significant synergy in parental or resistant cells | 0.91 - 1.18 | [2][9] |